4'-Fluoro-3',5'-dimethylbutyrophenone
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Overview
Description
4’-Fluoro-3’,5’-dimethylbutyrophenone is an organic compound characterized by the presence of a fluorine atom and two methyl groups attached to a phenyl ring, along with a butyrophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-3’,5’-dimethylbutyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3,5-dimethylbenzaldehyde and butyrophenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process. Common catalysts include acids or bases, depending on the specific reaction pathway.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4’-Fluoro-3’,5’-dimethylbutyrophenone may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3’,5’-dimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Fluoro-3’,5’-dimethylbutyrophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Fluoro-3’,5’-dimethylbutyrophenone involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3,5-dimethylbenzaldehyde
- 4-Fluoro-3,5-dimethylphenylhydrazine hydrochloride
- 3,5-Difluoro-2,4,6-trinitroanisole
Uniqueness
4’-Fluoro-3’,5’-dimethylbutyrophenone is unique due to the presence of both a fluorine atom and a butyrophenone moiety, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-(4-fluoro-3,5-dimethylphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-4-5-11(14)10-6-8(2)12(13)9(3)7-10/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXSYHXVRNRIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C(=C1)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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